N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide
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Overview
Description
N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide is a chemical compound characterized by the presence of multiple hydroxyl groups and an acetamide group. This compound is a tetrol, meaning it contains four hydroxyl groups, which are located at positions 1, 4, 5, and 6 on the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes . Reduction reactions can convert the acetamide group to an amine, while substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide involves its interaction with molecular targets through its hydroxyl and acetamide groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,4,5,6-tetrahydroxyhexan-2-yl)acetamide include other tetrols and acetamide derivatives, such as N-(3,4,5,6-tetrahydroxy-1-iminohexan-2-yl)acetamide and N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5S)-5-acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-6-[[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of an acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
63597-57-9 |
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Molecular Formula |
C12H25NO5S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-[1,1-bis(ethylsulfanyl)-3,4,5,6-tetrahydroxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C12H25NO5S2/c1-4-19-12(20-5-2)9(13-7(3)15)11(18)10(17)8(16)6-14/h8-12,14,16-18H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
FMIWWNDUNIUAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)NC(=O)C)SCC |
Origin of Product |
United States |
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